5-Carboxy-2-(5-tetrazolyl)-pyridine
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Overview
Description
5-Carboxy-2-(5-tetrazolyl)-pyridine is a heterocyclic compound that features a pyridine ring substituted with a carboxyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanopyridine with sodium azide in the presence of a catalyst to form the tetrazole ring, followed by carboxylation to introduce the carboxyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxyl group.
Reduction: Reduction reactions may target the tetrazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced pyridine or tetrazole rings.
Scientific Research Applications
5-Carboxy-2-(5-tetrazolyl)-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism by which 5-Carboxy-2-(5-tetrazolyl)-pyridine exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
5-Carboxy-2-pyridyl-tetrazole: Similar structure but lacks the additional functional groups that may enhance activity.
2-(5-Tetrazolyl)-pyridine: Lacks the carboxyl group, which may affect its reactivity and binding properties.
5-Carboxy-2-pyridyl-1H-tetrazole: Another structural isomer with potential differences in biological activity.
Uniqueness: 5-Carboxy-2-(5-tetrazolyl)-pyridine is unique due to the presence of both the carboxyl group and the tetrazole ring, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(2H-tetrazol-5-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOENMVXVGUYPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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